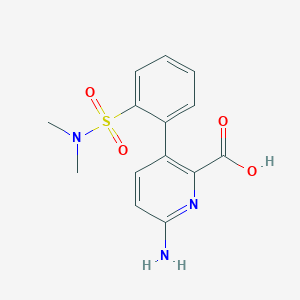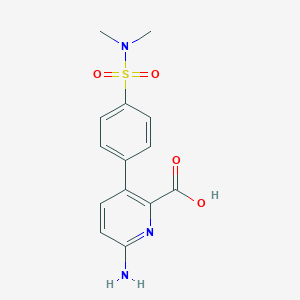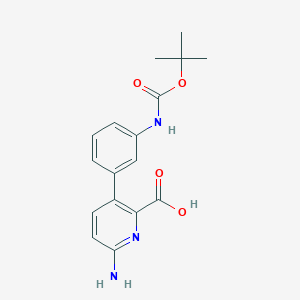
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid (6-A3-N,N-DSP) is an important chemical compound used in many scientific applications. It is a white crystalline solid with a molecular weight of 329.4 g/mol, a melting point of 178-182 °C, and a solubility of 1.6 g/L in water. 6-A3-N,N-DSP is a derivative of picolinic acid and is widely used in biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as peptides, nucleic acids, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of organic dyes and pigments. In addition, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is used as a ligand in the study of enzyme-catalyzed reactions and as a substrate in the study of metabolic pathways.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as aminotransferases, and inhibits their activity. It is also believed that 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% acts as an inhibitor of certain metabolic pathways, such as the tricarboxylic acid cycle.
Biochemical and Physiological Effects
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce levels of cholesterol and triglycerides in the blood, as well as reduce blood pressure. It has also been shown to reduce levels of inflammatory markers and to increase levels of antioxidant enzymes. In addition, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a protective effect against certain forms of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable and can be stored for extended periods of time. However, it is important to note that 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is a potent inhibitor of enzymes and metabolic pathways, and therefore must be used with caution.
Orientations Futures
There are several potential future directions for research involving 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects, including its potential for use as a therapeutic agent. Another potential direction is to explore its potential applications in materials science, such as its use as a catalyst or as a reactant in the synthesis of organic dyes and pigments. Finally, further research could be conducted to explore the mechanisms of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% and its potential interactions with other compounds.
Méthodes De Synthèse
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from picolinic acid by a process known as sulfonation. This process involves the reaction of picolinic acid with dimethyl sulfate in the presence of a base catalyst, such as sodium hydroxide. The reaction produces a sulfonated product, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%, which can be purified and isolated using column chromatography.
Propriétés
IUPAC Name |
6-amino-3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXJFOERXQVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














